molecular formula C14H22BrNO2Si B8128684 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate

Cat. No.: B8128684
M. Wt: 344.32 g/mol
InChI Key: JUNHXHVFOSOIRM-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate is a compound that features a trimethylsilyl group, a bromophenethyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate typically involves the reaction of 4-bromophenethylamine with 2-(Trimethylsilyl)ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, while the carbamate moiety can interact with active sites in enzymes, potentially inhibiting their activity. The bromophenethyl group can enhance the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate is unique due to the combination of its trimethylsilyl, bromophenethyl, and carbamate groups.

Biological Activity

2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate is a compound of interest in the field of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the presence of a trimethylsilyl group, a bromophenyl moiety, and a carbamate functional group. Its molecular formula is C12H16BrN1O2SiC_{12}H_{16}BrN_{1}O_{2}Si. The trimethylsilyl group enhances the compound's stability and solubility, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The bromine atom in the structure can participate in electrophilic substitution reactions, allowing it to interact with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modulation of enzyme activity or disruption of protein-protein interactions.

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigated the anticancer properties of related carbamate derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
  • Enzyme Inhibition :
    Research has shown that carbamate compounds can act as reversible inhibitors for certain enzymes. For example, derivatives similar to this compound were tested against acetylcholinesterase, demonstrating competitive inhibition, which suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Properties :
    Another study highlighted the antimicrobial activity of carbamate derivatives against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membrane integrity was a key factor in its efficacy .

Data Table: Summary of Biological Activities

Activity Type Target/Organism Effect Reference
AnticancerVarious cancer cell linesSignificant cytotoxicity
Enzyme InhibitionAcetylcholinesteraseCompetitive inhibition
AntimicrobialGram-positive/negative bacteriaDisruption of cell membranes

Synthetic Routes and Applications

The synthesis of this compound typically involves the reaction of 4-bromophenethylamine with trimethylsilyl ethyl chloroformate in the presence of a base such as triethylamine. This process is conducted under inert conditions to prevent oxidation and ensure high yield.

Industrial Applications

Due to its unique chemical properties, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new drugs targeting specific enzymes or receptors.
  • Chemical Probes : For studying biological pathways and mechanisms in cellular systems.

Properties

IUPAC Name

2-trimethylsilylethyl N-[2-(4-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2Si/c1-19(2,3)11-10-18-14(17)16-9-8-12-4-6-13(15)7-5-12/h4-7H,8-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNHXHVFOSOIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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